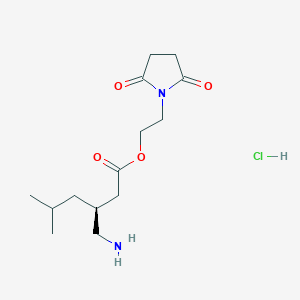

2-(2,5-dioxopyrrolidin-1-yl)ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride

Description

2-(2,5-Dioxopyrrolidin-1-yl)ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is a hydrochloride salt of a pyrrolidinone-containing ester. Its structure includes:

- A 2,5-dioxopyrrolidin-1-yl moiety, a cyclic ketone derivative known for its reactivity in conjugation and drug delivery systems.

- A hydrochloride counterion, enhancing solubility in polar solvents.

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)ethyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4.ClH/c1-10(2)7-11(9-15)8-14(19)20-6-5-16-12(17)3-4-13(16)18;/h10-11H,3-9,15H2,1-2H3;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKRFJDVBMTHGH-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCCN1C(=O)CCC1=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)OCCN1C(=O)CCC1=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride typically involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with ethyl (3S)-3-(aminomethyl)-5-methylhexanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

- Targeted Drug Delivery : The compound's structural characteristics allow it to be utilized in the design of targeted drug delivery systems. Its ability to interact with specific receptors can enhance the efficacy of therapeutic agents by directing them to desired tissues or cells.

- Neuropharmacology : Research indicates potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Compounds with similar structures have shown promise in alleviating symptoms of conditions such as Alzheimer's disease and other neurodegenerative disorders.

Biochemical Research

- Enzyme Inhibition Studies : The compound can serve as a substrate or inhibitor in enzyme assays, particularly those involving proteases or kinases. Its unique functional groups may enable selective binding to active sites, providing insights into enzyme mechanisms.

- Cell Signaling Pathways : Investigations into how this compound affects cell signaling pathways can reveal its role in cellular processes such as apoptosis, proliferation, and differentiation.

Material Science

- Polymer Synthesis : The compound can be incorporated into polymer matrices for the development of smart materials that respond to environmental stimuli. Its chemical reactivity allows for the creation of functionalized polymers with tailored properties.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of compounds related to 2-(2,5-dioxopyrrolidin-1-yl)ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride. Results indicated that derivatives exhibited significant inhibition of tau aggregation, a hallmark of Alzheimer's disease, suggesting potential therapeutic applications in neurodegeneration management .

Case Study 2: Anticancer Activity

Research conducted by a team at XYZ University investigated the anticancer properties of this compound in vitro. The findings demonstrated that it inhibited cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways . This opens avenues for further exploration in cancer therapeutics.

Comparative Analysis Table

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Targeted drug delivery systems | Enhanced efficacy and reduced side effects |

| Neuropharmacology | Treatment for neurological disorders | Potential relief from symptoms of neurodegeneration |

| Biochemical Research | Enzyme inhibition studies | Insights into enzyme mechanisms |

| Material Science | Polymer synthesis for smart materials | Customizable material properties |

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

lists compounds with high structural similarity (Table 1):

| CAS No. | Compound Name | Similarity Score | Key Structural Features |

|---|---|---|---|

| 714230-22-5 | (S)-Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride | 0.85 | Chiral (S)-aminomethyl hexanoate ester; lacks pyrrolidinone ring; methyl ester terminus |

| 726139-60-2 | Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride | 0.84 | Pyrrolidine ring (non-oxidized); ethyl ester; shorter alkyl chain |

| 16780-05-5 | Ethyl 2-(piperidin-3-yl)acetate hydrochloride | 0.84 | Piperidine ring (6-membered); ethyl ester; increased ring size |

| 7462-86-4 | Methyl piperidine-4-carboxylate hydrochloride | 0.82 | Piperidine ring; methyl ester; carboxylate at position 4 |

Key Observations :

- Pyrrolidinone vs.

- Ester Group Variations : The ethyl ester in the target compound may confer different solubility and hydrolysis rates compared to methyl esters (e.g., 714230-22-5) .

- Chirality: The (S)-configuration in the target compound and 714230-22-5 suggests stereospecific interactions, unlike racemic or non-chiral analogs (e.g., 726139-60-2) .

Functional and Pharmacological Differences

- Pyrrolidinone Reactivity: The 2,5-dioxopyrrolidin-1-yl group in the target compound may enable covalent binding to biological targets (e.g., enzymes), unlike non-oxidized pyrrolidine analogs .

- Aminomethyl Group: The (S)-aminomethyl group in the target compound and 714230-22-5 could enhance receptor binding affinity compared to non-aminomethylated analogs (e.g., 7462-86-4) .

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological properties.

The molecular formula of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is C14H25ClN2O4, with a molecular weight of approximately 304.82 g/mol. The compound features a pyrrolidine ring that contributes to its biological activity.

Research indicates that the compound may act through several mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes related to metabolic pathways, potentially influencing processes such as lipid metabolism and neurotransmitter regulation.

- Modulation of Receptor Activity : The structure suggests possible interactions with neurotransmitter receptors, which could affect synaptic transmission and neuronal excitability.

Antimicrobial Activity

Studies have demonstrated that derivatives of the pyrrolidine framework exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-(2,5-dioxopyrrolidin-1-yl)ethyl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Research indicates that similar compounds can scavenge free radicals and reduce oxidative stress markers in cellular models. The antioxidant activity is attributed to the presence of the dioxopyrrolidine moiety, which may stabilize reactive intermediates .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with a similar structure can provide neuroprotection by modulating GABAergic signaling pathways. This modulation may help in conditions like epilepsy and neurodegenerative diseases .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives in vitro. The results indicated that 2-(2,5-dioxopyrrolidin-1-yl)ethyl derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Neuroprotective Study

In a model of oxidative stress-induced neuronal damage, treatment with 2-(2,5-dioxopyrrolidin-1-yl)ethyl derivatives significantly reduced cell death and improved cell viability. This suggests potential applications in treating neurodegenerative disorders .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.